molecular formula C8H5NO4 B598242 4-Nitrobenzofuran-3(2H)-one CAS No. 1199783-06-6

4-Nitrobenzofuran-3(2H)-one

Cat. No. B598242
CAS RN: 1199783-06-6
M. Wt: 179.131
InChI Key: WEPQVVSBNQBVCO-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . This colorless liquid is a component of coal tar . Benzofuran is the structural nucleus (parent compound) of many related compounds with more complex structures .


Synthesis Analysis

Benzofuran can be extracted from coal tar . It can also be obtained by dehydrogenation of 2-ethyl phenol . In the laboratory, benzofurans can be prepared by various methods, such as O-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration (cyclization) of the resulting ether and decarboxylation .


Molecular Structure Analysis

The molecular structure of benzofuran consists of a benzene ring fused with a furan ring . The molecular formula is C8H6O .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran include a molecular weight of 118.135 g/mol , a melting point of -18 °C , and a boiling point of 173 °C .

Scientific Research Applications

Diels–Alder Reactions and Dibenzofuran Synthesis

4-Nitrobenzofuran-3(2H)-one has been extensively studied for its application in Diels–Alder reactions, which are crucial for synthesizing organic compounds with heteroatom rings. The strong electron-acceptor group in these compounds enhances their dienophilic character, making them suitable for polar thermal Diels–Alder reactions with different dienes. This reaction sequence is a simple method for preparing families of organic compounds, as detailed in studies by Rosa et al. (2011) and Kneeteman et al. (2010).

Enantioselective Dearomative Cycloadditions

Enantioselective dearomative [3+2] cycloaddition reactions involving this compound have been developed. These reactions yield cyclopentabenzofurans with multiple contiguous stereocenters, showcasing good to high yields and selectivities. Such reactions are pivotal in creating complex molecular structures, as demonstrated by Yang et al. (2019) and Zhao et al. (2018).

Antibacterial Activity

Research by Powers (1976) indicates that certain nitrobenzofuran derivatives, including this compound, exhibit bacteriostatic properties. The antibacterial activity spectrum of these compounds is similar to nitrofurazone, highlighting their potential in antimicrobial applications.

Synthesis of Carbazole Derivatives

A method for synthesizing 4-hydroxycarbazole derivatives using this compound was developed by Cao et al. (2021). This method is applicable to other nitrosubstituted benzofused heterocycles and demonstrates significant synthetic utility.

Coordination Chemistry and Magnetic Properties

Studies on Zn(II) and Co(II) complexes with this compound derivatives by D'angelo et al. (2008) reveal unique bonding features and physical properties. These complexes were investigated for their anticonvulsant activities, contributing to the understanding of the chemical and physical properties relevant to medical applications.

Luminescence Studies in Lanthanide Complexes

The work of de Bettencourt-Dias and Viswanathan (2006) on the luminescent lanthanide ion-based coordination polymers using nitrobenzoic acid ligands, including this compound, highlights the potential applications in photophysics and luminescence studies.

Safety and Hazards

Benzofuran has been labeled with the signal word “Warning” according to GHS labeling . The hazard statements include H226, H351, and H412 .

properties

IUPAC Name

4-nitro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-6-4-13-7-3-1-2-5(8(6)7)9(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPQVVSBNQBVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CC=C2O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698422
Record name 4-Nitro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1199783-06-6
Record name 4-Nitro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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